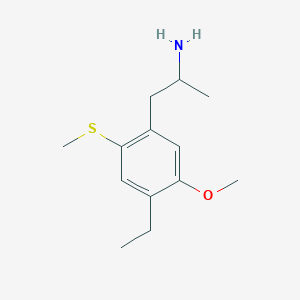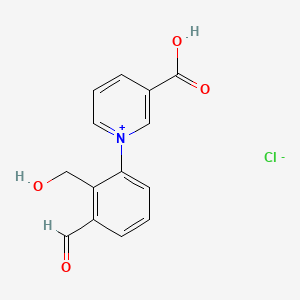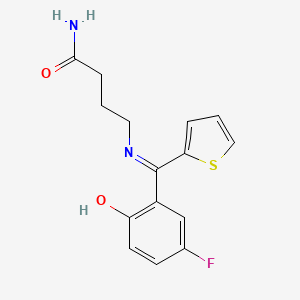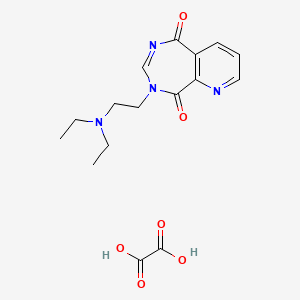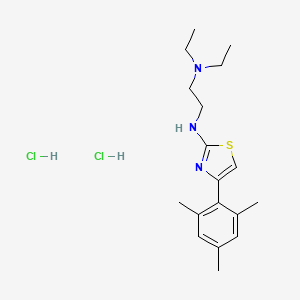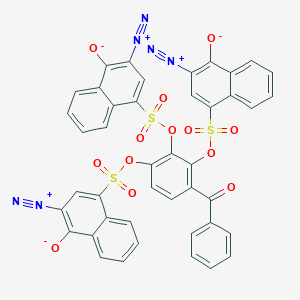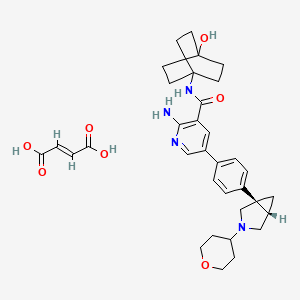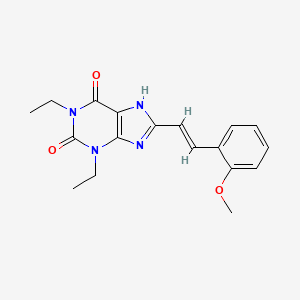
(E)-1,3-Diethyl-8-(2-methoxystyryl)xanthine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(E)-1,3-Diethyl-8-(2-methoxystyryl)xanthine” is a mouthful, but let’s break it down It’s a xanthine derivative with an interesting twist: a methoxystyryl group attached to the eighth position Xanthines are a class of alkaloids found in various natural sources, including coffee, tea, and cocoa They exhibit stimulating effects due to their antagonism of adenosine receptors
Vorbereitungsmethoden
Synthetic Routes::
Chemical Synthesis: The compound can be synthesized via a multistep process. One common route involves starting with theobromine (another xanthine) and introducing the ethyl and methoxystyryl groups. The key steps include alkylation and condensation reactions.
Chemoenzymatic Synthesis: Enzymes can selectively modify xanthine precursors to yield the desired compound. This approach is more environmentally friendly and efficient.
- Alkylation: Ethylation typically involves treating theobromine with ethyl halides (e.g., ethyl bromide) in a solvent like DMF (dimethylformamide).
- Condensation: The methoxystyryl group can be introduced via a Knoevenagel condensation with an aldehyde (e.g., vanillin) under basic conditions.
Industrial Production::
Analyse Chemischer Reaktionen
Reactions::
Oxidation: The compound can undergo oxidative processes, leading to various oxidation states of the xanthine core.
Substitution: Nucleophilic substitution reactions can modify the ethyl or methoxystyryl groups.
Reduction: Reduction of the double bond in the styryl group may yield different analogs.
Ethylating Agents: Ethyl bromide, ethyl iodide.
Condensation Reagents: Base (e.g., sodium hydroxide), aldehydes (e.g., vanillin).
Oxidizing Agents: Peroxides, metal catalysts.
- The main product is “(E)-1,3-Diethyl-8-(2-methoxystyryl)xanthine” itself.
- Byproducts may include regioisomers and stereoisomers.
Wissenschaftliche Forschungsanwendungen
Medicine: Investigated for its potential as an adenosine receptor antagonist in neurological disorders (e.g., Parkinson’s disease).
Chemistry: Used as a building block for designing novel xanthine-based drugs.
Industry: Possible applications in materials science (e.g., organic semiconductors).
Wirkmechanismus
- The compound likely exerts its effects by blocking adenosine receptors (A1 and A2A), leading to increased alertness and vasodilation.
- Molecular targets include the central nervous system and cardiovascular system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Theobromine, caffeine, theophylline.
Uniqueness: The methoxystyryl group sets it apart, potentially influencing its pharmacological properties.
Eigenschaften
CAS-Nummer |
155271-38-8 |
|---|---|
Molekularformel |
C18H20N4O3 |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
1,3-diethyl-8-[(E)-2-(2-methoxyphenyl)ethenyl]-7H-purine-2,6-dione |
InChI |
InChI=1S/C18H20N4O3/c1-4-21-16-15(17(23)22(5-2)18(21)24)19-14(20-16)11-10-12-8-6-7-9-13(12)25-3/h6-11H,4-5H2,1-3H3,(H,19,20)/b11-10+ |
InChI-Schlüssel |
AXWPZCCFPAIGJV-ZHACJKMWSA-N |
Isomerische SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=CC=CC=C3OC |
Kanonische SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


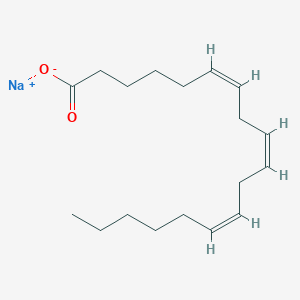
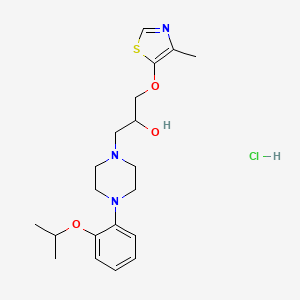
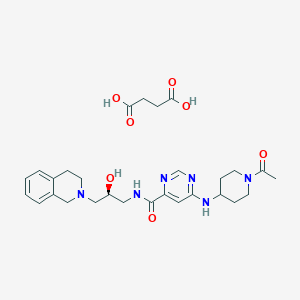
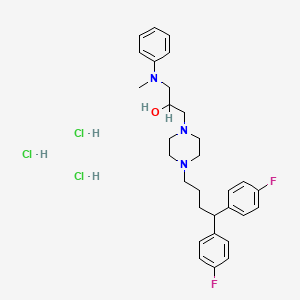
![Diaspartate de quinine [French]](/img/structure/B12763293.png)

